17α-Hydroxy Progesterone-d8

Catalog No.
S1791271
CAS No.
850023-80-2
M.F
C21H22O3D8
M. Wt
338.52
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
17α-Hydroxy Progesterone-d8

CAS Number

850023-80-2

Product Name

17α-Hydroxy Progesterone-d8

Molecular Formula

C21H22O3D8

Molecular Weight

338.52

Synonyms

17-Hydroxy-pregn-4-ene-3,20-dione-d8; 4-Pregnen-17α-ol-3,20-dione-d8

17α-Hydroxy Progesterone-d8 is a synthetic steroid hormone that has gained significant attention in recent years due to its potential applications in various fields of research and industry. In this paper, we aim to provide an informative and engaging overview of the properties and characteristics of 17α-Hydroxy Progesterone-d8, its synthesis and characterization, analytical methods, biological properties, toxicity and safety, current state of research, potential applications, limitations, and future directions.

17α-Hydroxy Progesterone-d8 is a synthetic hormone that is structurally similar to the natural hormone, progesterone. It is often used as a reference standard in scientific experiments to study the effects of natural progesterone on biological organisms. The use of 17α-Hydroxy Progesterone-d8 is crucial in these experiments as it provides accurate results and helps in understanding the mechanism of action of progesterone.

17α-Hydroxy Progesterone-d8 is a white crystalline powder that is insoluble in water but soluble in organic solvents such as ethanol and methanol. It has a molecular weight of 458.71 grams per mole and a melting point of 267-272 °C. The chemical formula of 17α-Hydroxy Progesterone-d8 is C21H28D8O3.

17α-Hydroxy Progesterone-d8 is synthesized from pregnenolone-d8 through a series of chemical reactions that involve oxidation, reduction, and esterification. The final product is then purified through chromatography techniques to obtain a high purity product. Characterization of 17α-Hydroxy Progesterone-d8 is achieved using high-resolution mass spectrometry, NMR spectroscopy, and elemental analysis.

Various analytical methods are used to detect and quantify 17α-Hydroxy Progesterone-d8 in biological samples. These include gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and enzyme-linked immunosorbent assay (ELISA).

17α-Hydroxy Progesterone-d8 has biological properties similar to natural progesterone, which is responsible for regulating the menstrual cycle and pregnancy in females. In scientific experiments, it is used as a reference standard to study the binding affinity of progesterone to its receptors.

The toxicity and safety of 17α-Hydroxy Progesterone-d8 in scientific experiments depend on the dosage and method of administration. However, the compound has been shown to have a low toxicity profile in both in vitro and in vivo studies.

17α-Hydroxy Progesterone-d8 has a wide range of applications in scientific experiments, including the study of protein-ligand interactions, drug discovery, and the development of hormonal therapies for various diseases such as endometriosis, breast cancer, and osteoporosis.

The current state of research on 17α-Hydroxy Progesterone-d8 is focused on understanding its mechanism of action and potential applications in various fields of research and industry. Recent studies have shown promising results in the use of 17α-Hydroxy Progesterone-d8 as a reference standard in the development of new therapies for cancer and other diseases.

The potential implications of 17α-Hydroxy Progesterone-d8 in various fields of research and industry are significant. In medicine, it has the potential to be used as a reference standard in the development of new hormonal therapies for various diseases. In the pharmaceutical industry, it could be used in the development of new drugs that target hormone receptors. In agriculture, it could be used as a growth regulator.

Despite its potential applications, there are limitations to the use of 17α-Hydroxy Progesterone-d8 in scientific research. One limitation is that it is a synthetic compound and may not fully model the biological effects of natural progesterone. Additionally, the synthesis of 17α-Hydroxy Progesterone-d8 can be challenging and expensive, limiting its widespread use. Future directions of research include the development of more efficient and cost-effective methods of synthesis and the study of its potential applications in emerging fields such as regenerative medicine and precision medicine.
In conclusion, 17α-Hydroxy Progesterone-d8 is a synthetic hormone with significant potential applications in various fields of research and industry. Its properties, including physical and chemical properties, synthesis and characterization, analytical methods, and biological properties, have been well-studied, and it has been shown to have a low toxicity profile. However, there are limitations to its use in scientific research, and future research will focus on developing more efficient and cost-effective methods of synthesis and studying its potential applications in emerging fields.

Purity

> 95%

Quantity

Milligrams-Grams

Appearance

White to Off-White Solid

Melting Point

216-218°C

Tag

Progesterone Impurities

Related CAS

68-96-2 (unlabelled)

Dates

Modify: 2023-08-15

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